8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one
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Overview
Description
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.318 g/mol . This compound is known for its unique structure, which includes a methoxy group and a methyl group attached to a tetrahydrophenanthrene backbone. It is primarily used in industrial applications and scientific research.
Preparation Methods
The synthesis of 8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including Friedel-Crafts acylation, reduction, and methylation. The starting materials typically include phenanthrene derivatives and methoxybenzene.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.
Scientific Research Applications
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,2,3,4-tetrahydrophenanthrene, 5-methoxy-8-methyl-tetralin-1-one, and 6-methoxy-5-methyl-indan-1-one share structural similarities.
Properties
CAS No. |
5720-82-1 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
8-methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one |
InChI |
InChI=1S/C16H18O2/c1-16-9-8-12(17)10-11(16)6-7-13-14(16)4-3-5-15(13)18-2/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
VSZUGNOVOOTAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3=C2C=CC=C3OC |
Origin of Product |
United States |
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